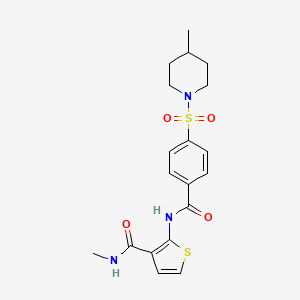

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Description

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide backbone substituted with a sulfonamide-linked benzamido group and a 4-methylpiperidine moiety. Such structural features are commonly exploited in medicinal chemistry for targeting enzymes or receptors, particularly in neurological or oncological therapeutics .

Properties

IUPAC Name |

N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-7-10-22(11-8-13)28(25,26)15-5-3-14(4-6-15)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNBNLWPJJFNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its mechanisms, efficacy, and potential applications in medicine, particularly focusing on its anticancer properties and other therapeutic effects.

- Molecular Formula : C20H24N2O3S

- Molecular Weight : 372.48116 g/mol

- CAS Number : 442557-04-2

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cancer progression and cellular proliferation. Its structure allows it to interact with various biological targets, leading to the modulation of signaling pathways critical for tumor growth.

Biological Activity Overview

-

Anticancer Activity :

- Inhibition of Tumor Growth : Studies indicate that this compound effectively inhibits the growth of various cancer cell lines. In vitro assays have shown a significant reduction in cell viability at micromolar concentrations.

- Mechanistic Insights : The compound's action involves the induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death and reduced proliferation rates.

- Nephroprotective Effects :

-

Cytotoxicity :

- While demonstrating potent anticancer effects, the compound exhibits relatively low cytotoxicity towards normal cells, making it a promising candidate for selective cancer therapy.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth in various cancer cell lines | |

| Nephroprotective | Reduces nephrotoxicity from cisplatin | |

| Cytotoxicity | Low cytotoxicity towards normal cells |

Case Study Example

In a preclinical study involving mice, this compound was administered alongside cisplatin. The results indicated that while cisplatin induced nephrotoxicity, the co-administration significantly lowered renal damage markers, suggesting a protective role without compromising the anticancer efficacy of cisplatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include sulfonamide- and carboxamide-containing molecules with variations in aromatic rings, substituents, or linker groups. Below is a detailed comparison based on available synthetic, pharmacological, and physicochemical data:

Table 1: Structural and Functional Comparison

Key Findings :

Target vs. N-methyl-2-(4-nitrophenyl)ethane sulfonamide () :

- The target compound replaces the nitro group in ’s analog with a 4-methylpiperidinyl sulfonyl-benzamido moiety. This substitution likely enhances target selectivity and reduces nitro-associated toxicity .

- The thiophene-carboxamide core may confer better π-π stacking interactions with biological targets compared to the ethane sulfonamide backbone.

Target vs. N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): The thiazolidinone ring in ’s compound is a known pharmacophore for antimicrobial activity, whereas the thiophene ring in the target compound is more commonly associated with kinase inhibition . The 4-methylpiperidine group in the target may improve solubility compared to the bromophenyl group in ’s compound, which has a higher logP (~3.2).

Research Implications and Limitations

- Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols involving sulfonylation and amidation, similar to methods described in .

- Safety Profile : The 4-methylpiperidine group may reduce hepatotoxicity risks compared to nitro-containing analogs (e.g., ), but in vivo studies are needed for validation.

Q & A

Q. What are the recommended multi-step synthetic routes for N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves four key steps:

Thiophene Core Formation : Cyclization of dicarbonyl precursors with sulfur under oxidative conditions (e.g., using elemental sulfur in DMF at 80–100°C) .

Benzamido Group Introduction : Coupling the thiophene intermediate with 4-aminobenzoic acid derivatives via amide bond formation (e.g., HBTU/DIPEA activation in DCM) .

Sulfonylation : Reacting the benzamido intermediate with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0–25°C to install the sulfonyl-piperidine group .

N-Methylation : Treating the thiophene-3-carboxamide precursor with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .

Optimization Strategies :

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust reaction times dynamically.

- Employ microwave-assisted synthesis for steps requiring prolonged heating to reduce time and improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₃O₄S₂: 458.12) .

- HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities using C18 columns (acetonitrile/water gradient) .

Q. How can researchers identify potential biological targets for this compound using in silico methods?

Methodological Answer:

Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like kinases or GPCRs based on sulfonamide and carboxamide pharmacophores .

QSAR Modeling : Train models on thiophene derivatives with known activities (e.g., IC₅₀ values) to predict efficacy against cancer or inflammation targets .

ADMET Prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier permeability, and CYP450 interactions to narrow viable targets .

Advanced Research Questions

Q. What methodologies are employed to establish structure-activity relationships (SAR) for the thiophene-3-carboxamide core in this compound?

Methodological Answer:

- Functional Group Variation :

- Replace the 4-methylpiperidinyl sulfonyl group with other sulfonamides (e.g., morpholine, pyrrolidine) to assess impact on kinase inhibition .

- Modify the N-methyl group to ethyl or cyclopropyl to study steric effects on receptor binding .

- Biological Assays :

- Test derivatives in enzyme inhibition assays (e.g., COX-2, EGFR) and compare IC₅₀ values .

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) for prioritized targets .

Q. How should researchers address contradictory results between computational binding predictions and experimental activity assays for this compound?

Methodological Answer:

- Orthogonal Validation :

- Perform ITC (Isothermal Titration Calorimetry) to confirm binding affinity discrepancies predicted by docking .

- Use CRISPR-edited cell lines to validate target relevance if cellular assays contradict computational data .

- Data Triangulation :

- Cross-reference with structural analogs’ data (e.g., PubChem BioAssay) to identify assay-specific artifacts .

- Re-evaluate force field parameters in docking simulations if experimental SAR trends diverge .

Q. What strategies optimize reaction conditions for introducing the 4-methylpiperidin-1-yl sulfonyl group while minimizing byproduct formation?

Methodological Answer:

- Reaction Parameter Optimization :

- Workup Protocol :

- Quench excess sulfonyl chloride with ice-cold NaHCO₃, followed by extraction with ethyl acetate .

- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.